Ethyl hentriacontanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hentriacontanoate is an organic compound with the molecular formula C₃₃H₆₆O₂. It is an ester derived from hentriacontanoic acid and ethanol. This compound is characterized by its long carbon chain, which contributes to its unique physical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl hentriacontanoate can be synthesized through the esterification of hentriacontanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the ester. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl hentriacontanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hentriacontanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Under specific conditions, this compound can be oxidized to produce different oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Hydrolysis: Hentriacontanoic acid and ethanol.
Reduction: Long-chain alcohols.
Oxidation: Various oxidation products depending on the conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl hentriacontanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of ethyl hentriacontanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hentriacontanoic acid and ethanol, which may exert biological effects. The long carbon chain of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl hentriacontanoate can be compared with other long-chain esters, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl docosanoate: Shorter carbon chain compared to this compound.
Ethyl hexadecanoate: Even shorter carbon chain, leading to different physical and chemical properties.
Eigenschaften
CAS-Nummer |
6624-80-2 |
---|---|
Molekularformel |
C33H66O2 |
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
ethyl hentriacontanoate |
InChI |
InChI=1S/C33H66O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
GWHQQHCGXYLVCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.